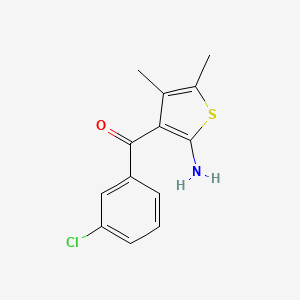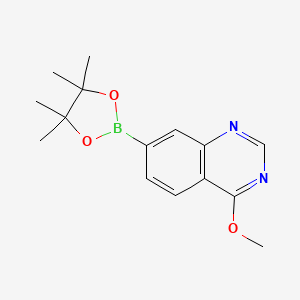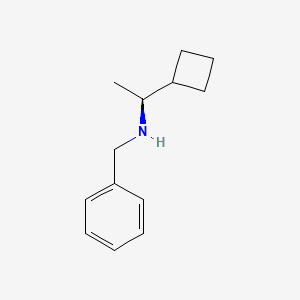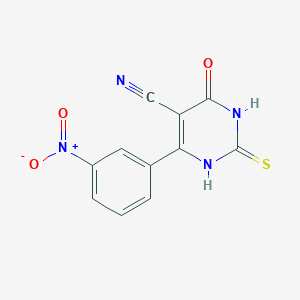![molecular formula C6H5N3O B14053892 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be a robust and efficient method . This technique allows for the rapid heating of reactants, leading to shorter reaction times and higher product yields.
化学反应分析
Types of Reactions: 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with alkyl halides in the presence of anhydrous potassium carbonate to form substituted derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF (dimethylformamide) . The reactions are typically carried out at room temperature or under mild heating conditions.
Major Products: The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to possess various biological activities .
科学研究应用
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules
Medicine: It has shown promise as an antimicrobial and antiviral agent, with activity against various pathogens.
Industry: In the pharmaceutical industry, it is used as a scaffold for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- involves its interaction with specific molecular targets. For example, its inhibitory activity against α-amylase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of starch into glucose . This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with the enzyme.
相似化合物的比较
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is unique due to its specific ring fusion and the presence of a carbonyl group at the 2-position. This structural feature enhances its ability to interact with various biological targets, making it a more versatile scaffold for drug development. Additionally, its synthesis is relatively straightforward, allowing for the efficient production of various derivatives with potential therapeutic applications.
属性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC 名称 |
1,4a-dihydropyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-4H,(H,7,9,10) |
InChI 键 |
QBJHDJZFVISKDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C1C=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)










![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)


